molecular formula C22H24FNO5 B1469939 1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid CAS No. 2197412-31-8

1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid

Cat. No. B1469939
M. Wt: 401.4 g/mol
InChI Key: ZIVKGLPAHUUWRK-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidinecarboxylic acid, which is a type of amino acid. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, and the fluorophenoxyphenyl group suggests that this compound may have some interesting chemical properties.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the Boc group is typically introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base. The fluorophenoxyphenyl group could potentially be introduced via a nucleophilic aromatic substitution reaction.



Molecular Structure Analysis

The molecule likely has a chiral center at the pyrrolidine carbon attached to the carboxylic acid, meaning it could exist as two different enantiomers. The fluorine atom on the phenoxyphenyl group could also influence the molecule’s conformation due to its electronegativity.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the compound’s reactivity. However, the Boc group can typically be removed under acidic conditions, and the fluorine atom might make the adjacent aromatic ring more susceptible to electrophilic aromatic substitution.



Physical And Chemical Properties Analysis

Predicting the physical and chemical properties of a compound from its structure alone can be challenging. However, the presence of the fluorine atom and the Boc group could influence properties like polarity, solubility, and stability.


Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for this compound would depend on its intended use and how well it performs in that role. If it’s a new compound, further studies would likely be needed to fully understand its properties and potential applications.


properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO5/c1-22(2,3)29-21(27)24-12-11-18(19(24)20(25)26)14-5-4-6-17(13-14)28-16-9-7-15(23)8-10-16/h4-10,13,18-19H,11-12H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVKGLPAHUUWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid
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